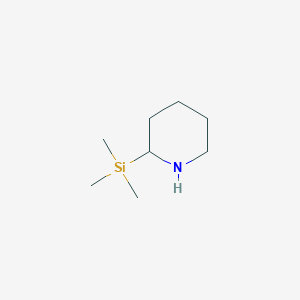
2-Trimethylsilylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trimethylsilylpiperidine, also known as TSP or 2-TMSP, is a chemical compound that has gained significant attention in the scientific community due to its versatile nature. It is a derivative of piperidine, a heterocyclic organic compound that is commonly used as a building block in the synthesis of various drugs and pharmaceuticals. TSP is widely used in chemical research, especially in the field of organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Trimethylsilylpiperidine is not well understood. However, it is believed that 2-Trimethylsilylpiperidine acts as a Lewis base and forms a complex with metal catalysts, which enhances their reactivity. 2-Trimethylsilylpiperidine can also act as a nucleophile, attacking electrophilic species in various chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2-Trimethylsilylpiperidine. However, it has been reported that 2-Trimethylsilylpiperidine can act as a mild irritant to the skin and eyes. Additionally, 2-Trimethylsilylpiperidine can be harmful if ingested or inhaled and can cause respiratory irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Trimethylsilylpiperidine in chemical research is its versatility. 2-Trimethylsilylpiperidine can be easily synthesized and is readily available. Additionally, 2-Trimethylsilylpiperidine is a stable compound that can be stored for long periods without significant degradation. However, 2-Trimethylsilylpiperidine has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. Additionally, 2-Trimethylsilylpiperidine can be difficult to remove from reaction mixtures, which can affect the purity of the final product.
Zukünftige Richtungen
There are several future directions for the research and application of 2-Trimethylsilylpiperidine. One potential area of research is the development of new metal-catalyzed reactions using 2-Trimethylsilylpiperidine as a ligand. Additionally, 2-Trimethylsilylpiperidine could be used as a building block in the synthesis of new pharmaceuticals and organic compounds. Further research could also be conducted on the biochemical and physiological effects of 2-Trimethylsilylpiperidine to better understand its potential risks and hazards.
Conclusion:
In conclusion, 2-Trimethylsilylpiperidine is a versatile chemical compound that has gained significant attention in the scientific community due to its wide range of applications in chemical research. It is commonly used as a protecting group for amines, a reagent in the synthesis of various heterocyclic compounds, and a ligand in metal-catalyzed reactions. While there is limited research on the biochemical and physiological effects of 2-Trimethylsilylpiperidine, it is a stable and readily available compound that has significant potential for future research and application.
Synthesemethoden
The synthesis of 2-Trimethylsilylpiperidine involves the reaction of piperidine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction takes place at room temperature and produces 2-Trimethylsilylpiperidine as a colorless liquid with a boiling point of 130°C. The yield of the reaction is typically high, and the purity of the product can be improved through simple purification methods such as distillation.
Wissenschaftliche Forschungsanwendungen
2-Trimethylsilylpiperidine is widely used in chemical research, particularly in the synthesis of various organic compounds. It is commonly used as a protecting group for amines and can be easily removed under mild conditions. 2-Trimethylsilylpiperidine is also used as a reagent in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and pyrazines. Additionally, 2-Trimethylsilylpiperidine is used as a ligand in various metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions.
Eigenschaften
CAS-Nummer |
174363-71-4 |
|---|---|
Produktname |
2-Trimethylsilylpiperidine |
Molekularformel |
C8H19NSi |
Molekulargewicht |
157.33 g/mol |
IUPAC-Name |
trimethyl(piperidin-2-yl)silane |
InChI |
InChI=1S/C8H19NSi/c1-10(2,3)8-6-4-5-7-9-8/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
WVFLUUDVJHXQDX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1CCCCN1 |
Kanonische SMILES |
C[Si](C)(C)C1CCCCN1 |
Synonyme |
Piperidine, 2-(trimethylsilyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



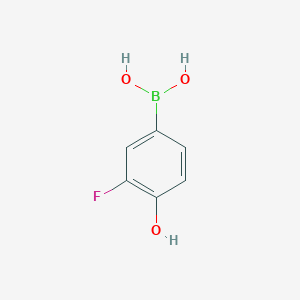
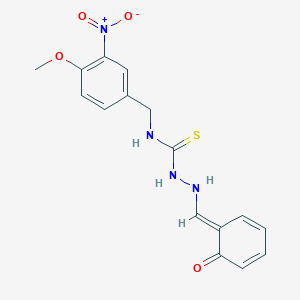
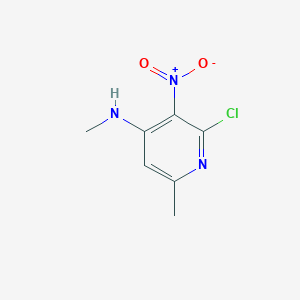
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
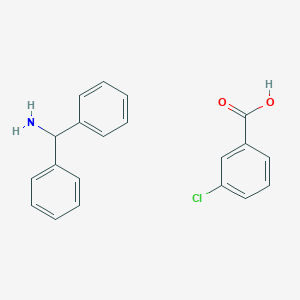
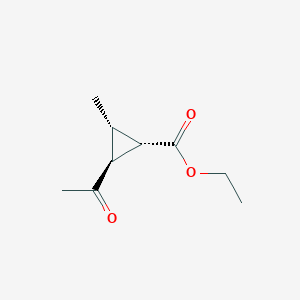
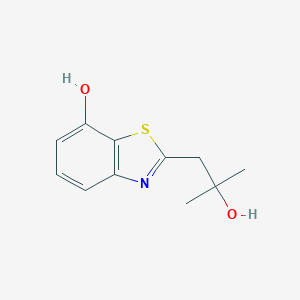


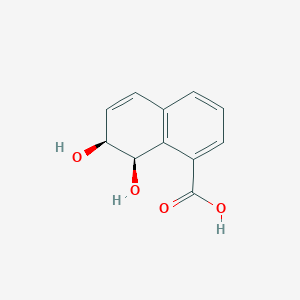

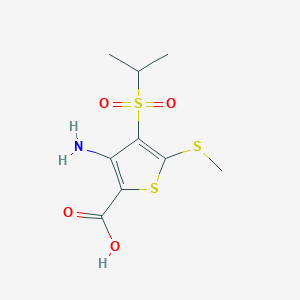

![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)